4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring, a pyridine ring, and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and halogenated pyridine intermediates.
Functionalization: The aldehyde group is introduced through oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Cl2, Br2
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the development of treatments for neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology to study its effects on cellular processes and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways . Molecular docking studies have shown that the piperazine and pyridine rings play a crucial role in binding to the target sites .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine structures, such as N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide.
Pyridine Derivatives: Compounds with pyridine rings, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide.
Uniqueness
4-(5-(Amino(phenyl)methyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[5-[amino(phenyl)methyl]-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H22N4O/c1-14-16(18(19)15-5-3-2-4-6-15)7-8-17(20-14)22-11-9-21(13-23)10-12-22/h2-8,13,18H,9-12,19H2,1H3 |
InChI Key |
TZCRMQIDFLJBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.